molecular formula C23H20N6O5S B2573898 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide CAS No. 852046-85-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B2573898
CAS No.: 852046-85-6
M. Wt: 492.51
InChI Key: QWYBUSMNZOJELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H20N6O5S and its molecular weight is 492.51. The purity is usually 95%.
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Mechanism of Action

Target of Action

AKOS024591327, also known as F0648-0053 or N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide, primarily targets the signal transducer and activator of transcription 3 (Stat3) protein . Stat3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .

Mode of Action

AKOS024591327 inhibits the activity of Stat3 by blocking the protein-protein interactions required for Stat3 dimerization . This inhibition prevents Stat3 phosphorylation and nuclear translocation, which are necessary for its function .

Biochemical Pathways

By inhibiting Stat3, AKOS024591327 affects the JAK-STAT signaling pathway . This pathway is involved in processes like cell growth, differentiation, and immune response. The inhibition of Stat3 leads to a decrease in the expression of IL-6, a Stat3 target, and RANKL, a cytokine essential for osteoclastogenesis .

Pharmacokinetics

It is known that some compounds similar to akos024591327 have high human intestinal absorption . This suggests that AKOS024591327 might also have good bioavailability, but further studies are needed to confirm this.

Result of Action

The inhibition of Stat3 by AKOS024591327 leads to a significant reduction in the development of arthritis in collagen-induced arthritis (CIA) model mice . This suggests that AKOS024591327 could have potential therapeutic effects against conditions like rheumatoid arthritis .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O5S/c30-20-12-15(25-22(32)26-20)11-19-27-28-23(29(19)16-4-2-1-3-5-16)35-13-21(31)24-14-6-7-17-18(10-14)34-9-8-33-17/h1-7,10,12H,8-9,11,13H2,(H,24,31)(H2,25,26,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYBUSMNZOJELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)CC5=CC(=O)NC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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